molecular formula C6H6BrFN2O2S B13661984 4-Bromo-3-fluorobenzenesulfonohydrazide

4-Bromo-3-fluorobenzenesulfonohydrazide

Cat. No.: B13661984
M. Wt: 269.09 g/mol
InChI Key: RYHVTHQVSXMIGX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and hydrazine for the formation of the hydrazide group .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3-fluorobenzenesulfonohydrazide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzenesulfonohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives .

Scientific Research Applications

4-Bromo-3-fluorobenzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3-fluorobenzenesulfonohydrazide exerts its effects involves interactions with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzaldehyde
  • 4-Bromo-3-fluorobenzotrifluoride
  • 4-Bromo-3-fluorobenzene

Uniqueness

4-Bromo-3-fluorobenzenesulfonohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the sulfonohydrazide group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H6BrFN2O2S

Molecular Weight

269.09 g/mol

IUPAC Name

4-bromo-3-fluorobenzenesulfonohydrazide

InChI

InChI=1S/C6H6BrFN2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2

InChI Key

RYHVTHQVSXMIGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NN)F)Br

Origin of Product

United States

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